{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane
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Overview
Description
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is a complex organophosphorus compound. It is characterized by the presence of a triphenylphosphine moiety attached to a propylidene group, which is further substituted with a 2-methoxypropan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 3-bromo-1-(2-methoxypropan-2-yl)propane under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under anhydrous conditions.
Substitution: Various nucleophiles such as alkoxides or amines; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Scientific Research Applications
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows for the formation of stable complexes with transition metals, which can be used in various catalytic processes.
Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological macromolecules and its potential as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which {3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often relate to catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler analog without the propylidene and methoxypropan-2-yl groups.
Tris(2-methoxyethyl)phosphine: Contains methoxyethyl groups instead of the propylidene moiety.
Tris(2-methoxypropyl)phosphine: Similar structure but with different alkyl substituents.
Uniqueness
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and the stability of the complexes it forms, making it a valuable compound in both academic research and industrial applications.
Properties
CAS No. |
79065-14-8 |
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Molecular Formula |
C25H29O2P |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(2-methoxypropan-2-yloxy)propylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H29O2P/c1-25(2,26-3)27-20-13-21-28(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-19,21H,13,20H2,1-3H3 |
InChI Key |
WVQCPUGHDBKSDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)OCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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